molecular formula C10H9BrFNO3S B2995552 7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride CAS No. 2137846-11-6

7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride

Cat. No.: B2995552
CAS No.: 2137846-11-6
M. Wt: 322.15
InChI Key: SDYINZMJGBVZMK-UHFFFAOYSA-N
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Description

7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride is a chemical compound belonging to the benzazepine family. Benzazepines are heterocyclic compounds that have shown significant biological activity and are used in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of 7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride. This intermediate can be synthesized through the reaction of 7-bromo-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine with sulfonyl chloride under controlled conditions . The final step involves the fluorination of the sulfonyl chloride derivative to obtain the desired sulfonyl fluoride compound .

Chemical Reactions Analysis

7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition . This interaction can disrupt metabolic pathways and inhibit the growth of certain bacteria or cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-Bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride include:

The uniqueness of this compound lies in its sulfonyl fluoride group, which provides specific reactivity and potential for enzyme inhibition .

Properties

IUPAC Name

7-bromo-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYINZMJGBVZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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